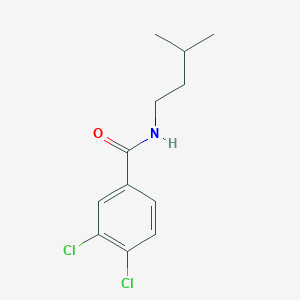

3,4-dichloro-N-(3-methylbutyl)benzamide

Description

3,4-Dichloro-N-(3-methylbutyl)benzamide is a synthetic benzamide derivative characterized by a 3,4-dichlorinated aromatic ring and an N-linked 3-methylbutyl substituent.

Properties

Molecular Formula |

C12H15Cl2NO |

|---|---|

Molecular Weight |

260.16 g/mol |

IUPAC Name |

3,4-dichloro-N-(3-methylbutyl)benzamide |

InChI |

InChI=1S/C12H15Cl2NO/c1-8(2)5-6-15-12(16)9-3-4-10(13)11(14)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,15,16) |

InChI Key |

HAXQOCZYGVENEQ-UHFFFAOYSA-N |

SMILES |

CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)Cl |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

The following table summarizes key structural and pharmacological differences between 3,4-dichloro-N-(3-methylbutyl)benzamide and its closest analogs:

| Compound Name | Molecular Formula | Substituent (N-linked) | Pharmacological Activity | Potency (Relative to Morphine) | Legal Status | References |

|---|---|---|---|---|---|---|

| This compound | C₁₂H₁₅Cl₂NO | 3-methylbutyl | Insufficient data; presumed opioid agonist | Unknown | Not scheduled (as of 2025) | [16] |

| AH-7921 (3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide) | C₁₆H₂₁Cl₂N₂O | Cyclohexylmethyl with dimethylamine | Full µ-opioid agonist | ~0.8× morphine (in vitro) | Schedule I (US, EU) | [2, 3, 9, 10, 12] |

| U-47700 (3,4-dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide) | C₁₆H₂₁Cl₂N₂O | Cyclohexyl with dimethylamine and N-methyl | Partial µ-opioid agonist | ~7.5× morphine (in vivo) | Schedule I (US) | [2, 12, 13] |

| N-Butyl-3,4-dichlorobenzamide (CAS 33763-65-4) | C₁₁H₁₃Cl₂NO | n-Butyl | No reported opioid activity | N/A | Unregulated | [16] |

Key Observations:

- AH-7921 and U-47700 : These analogs feature a cyclohexylmethyl or cyclohexyl group with tertiary amines, enhancing their binding affinity to opioid receptors. AH-7921 exhibits full agonist activity with moderate potency, while U-47700’s N-methylation increases lipophilicity and potency . Both are associated with severe toxicity, including respiratory depression and fatalities .

- This compound : The 3-methylbutyl substituent may reduce receptor affinity compared to cyclic amines in AH-7921/U-47700, but this remains unverified due to lack of empirical data. Its linear alkyl chain likely decreases metabolic stability compared to cyclic analogs .

- N-Butyl-3,4-dichlorobenzamide : The absence of a tertiary amine eliminates opioid activity, highlighting the critical role of amine substituents in receptor interaction .

Metabolic and Toxicity Profiles

- AH-7921 : Metabolized via hydroxylation and N-demethylation in human liver microsomes, producing active metabolites that prolong opioid effects. In vivo studies confirm urinary excretion of glucuronidated metabolites .

- U-47700 : Rapidly metabolized to N-desmethyl and N,N-didesmethyl derivatives, with higher lipophilicity contributing to faster blood-brain barrier penetration and overdose risk .

- This compound: No metabolic data available. Predicted to undergo cytochrome P450-mediated oxidation due to its alkyl chain, but clinical relevance remains unknown.

Legal and Regulatory Status

- This compound: Not currently controlled, though structural similarity to scheduled compounds may prompt future regulatory scrutiny.

Preparation Methods

Synthesis of 3,4-Dichlorobenzoyl Chloride

3,4-Dichlorobenzoic acid is treated with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Key conditions include:

Amidation with 3-Methylbutylamine

The acyl chloride is reacted with 3-methylbutylamine in the presence of a base to neutralize HCl:

Advantages : High yields, straightforward purification.

Limitations : Handling corrosive acyl chlorides requires stringent safety measures.

Coupling Reagent-Mediated Amidation

To avoid acyl chloride intermediates, peptide coupling agents such as HBTU or EDC are employed for direct amidation of 3,4-dichlorobenzoic acid.

HBTU/DIPEA Protocol

Advantages : Mild conditions suitable for acid-sensitive substrates.

Limitations : Higher cost of reagents and potential side reactions with DMF.

One-Pot Chlorination-Amidation Strategy

A streamlined approach combines chlorination of a benzoic acid precursor with in situ amidation.

Trichloroisocyanuric Acid (TCCA)-Mediated Route

Adapted from CN112142620A, this method chlorinates in situ and couples with 3-methylbutylamine:

Advantages : Reduced purification steps and cost-effective TCCA usage.

Limitations : Requires precise pH control to avoid over-chlorination.

Catalytic Direct Amidation

Emerging methods utilize silicon-based catalysts for solvent-free amidation, as reported in PMC9773353:

Advantages : Atom-economical and avoids hazardous reagents.

Limitations : Moderate yields and catalyst deactivation issues.

Comparative Analysis of Methods

| Method | Yield Range | Purity | Scalability | Cost |

|---|---|---|---|---|

| Acyl Chloride | 85–92% | High | Industrial | Low |

| Coupling Reagents | 78–88% | High | Lab-scale | High |

| One-Pot Chlorination | 76–82% | Medium | Pilot-scale | Moderate |

| Direct Amidation | 65% | Medium | Lab-scale | Low |

Q & A

Q. What synthetic methodologies are recommended for preparing 3,4-dichloro-N-(3-methylbutyl)benzamide, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves a multi-step approach:

- Step 1 : Formation of the benzoyl chloride intermediate via reaction of 3,4-dichlorobenzoic acid with thionyl chloride (SOCl₂).

- Step 2 : Coupling the benzoyl chloride with 3-methylbutylamine under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) .

- Optimization : Use coupling reagents like HATU or DCC to enhance amide bond formation efficiency. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and purify via column chromatography .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

- NMR Spectroscopy :

- ¹H NMR : Confirm the presence of the 3-methylbutyl chain (δ 0.8–1.5 ppm for methyl/methylene groups) and aromatic protons (δ 7.2–8.0 ppm for dichlorinated benzene).

- ¹³C NMR : Identify carbonyl resonance (δ ~165 ppm) and chlorine-substituted carbons (δ 125–135 ppm) .

- X-ray Crystallography : For definitive confirmation, crystallize the compound and refine using SHELXL (space group determination, R-factor < 5%) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₂H₁₅Cl₂NO, expected [M+H]⁺: 276.0521) .

Q. What physicochemical properties are critical for handling and storing this compound in laboratory settings?

- Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, and chloroform. Prepare stock solutions in DMSO for biological assays .

- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the amide bond. Monitor degradation via HPLC (C18 column, acetonitrile:water gradient) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition?

Q. What computational strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Molecular Docking : Use AutoDock Vina to dock derivatives into MAO-B (PDB: 2V5Z). Focus on halogen bonding between chlorine atoms and Tyr398 .

- QSAR Modeling : Train a random forest model with descriptors like ClogP, topological polar surface area (TPSA), and H-bond acceptors. Validate with leave-one-out cross-validation (R² > 0.8) .

Q. How can metabolic pathways and stability of this compound be assessed to inform drug development?

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Identify phase I metabolites (e.g., hydroxylation at the 3-methylbutyl chain) via LC-MS/MS .

- CYP450 Inhibition : Test against CYP3A4 and CYP2D6 using fluorogenic substrates. Calculate Kᵢ values to assess drug-drug interaction risks .

Q. What experimental approaches resolve contradictions in biological data for this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.